1-{[(5-amino-1H-tetrazol-1-yl)acetyl](3-chlorophenyl)amino}-N-phenylcyclohexanecarboxamide
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Overview
Description
1-{(5-amino-1H-tetrazol-1-yl)acetylamino}-N-phenylcyclohexanecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a tetrazole ring, a chlorophenyl group, and a cyclohexanecarboxamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{(5-amino-1H-tetrazol-1-yl)acetylamino}-N-phenylcyclohexanecarboxamide typically involves multiple steps, starting with the preparation of the tetrazole ring. The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions. The resulting tetrazole is then acetylated using acetic anhydride.
Next, the acetylated tetrazole is reacted with 3-chloroaniline to form the intermediate compound. This intermediate is then coupled with N-phenylcyclohexanecarboxamide under appropriate conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-{(5-amino-1H-tetrazol-1-yl)acetylamino}-N-phenylcyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring may yield different tetrazole derivatives, while substitution of the chlorophenyl group can result in various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions due to its unique structure.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-{(5-amino-1H-tetrazol-1-yl)acetylamino}-N-phenylcyclohexanecarboxamide involves its interaction with specific molecular targets. The tetrazole ring and chlorophenyl group may interact with enzymes or receptors, modulating their activity. The compound’s effects could be mediated through pathways involving signal transduction, gene expression, or protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-{(5-amino-1H-tetrazol-1-yl)acetylamino}-N-phenylcyclohexanecarboxamide
- 1-{(5-amino-1H-tetrazol-1-yl)acetylamino}-N-phenylcyclohexanecarboxamide
Uniqueness
1-{(5-amino-1H-tetrazol-1-yl)acetylamino}-N-phenylcyclohexanecarboxamide is unique due to the presence of the 3-chlorophenyl group, which can impart distinct chemical and biological properties. This structural variation can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable subject for further research and development.
Properties
Molecular Formula |
C22H24ClN7O2 |
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Molecular Weight |
453.9 g/mol |
IUPAC Name |
1-(N-[2-(5-aminotetrazol-1-yl)acetyl]-3-chloroanilino)-N-phenylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C22H24ClN7O2/c23-16-8-7-11-18(14-16)30(19(31)15-29-21(24)26-27-28-29)22(12-5-2-6-13-22)20(32)25-17-9-3-1-4-10-17/h1,3-4,7-11,14H,2,5-6,12-13,15H2,(H,25,32)(H2,24,26,28) |
InChI Key |
ADJKRUMYRBRCAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)NC2=CC=CC=C2)N(C3=CC(=CC=C3)Cl)C(=O)CN4C(=NN=N4)N |
Origin of Product |
United States |
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